molecular formula C17H14ClN3O2S2 B274546 4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one

4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one

Katalognummer B274546
Molekulargewicht: 391.9 g/mol
InChI-Schlüssel: CDUZERFCDGMGKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as a triazole derivative and is used in various research applications.

Wirkmechanismus

The mechanism of action of 4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, studies have shown that the compound has the potential to inhibit certain enzymes and receptors in the body. The compound has also been shown to have antioxidant properties.
Biochemical and physiological effects:
The compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound has the potential to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Additionally, the compound has been shown to have potential as an antifungal and antibacterial agent.

Vorteile Und Einschränkungen Für Laborexperimente

The compound has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized in large quantities. Additionally, the compound has been shown to have low toxicity levels, making it safe for use in lab experiments. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one. One potential direction is to explore the compound's potential as a drug candidate for various diseases, such as cancer and Alzheimer's disease. Additionally, the compound's unique properties could be further explored for the development of new materials with potential applications in various fields. Furthermore, the compound's mechanism of action could be further elucidated to better understand its potential uses.
Conclusion:
In conclusion, this compound is a compound with unique properties that has gained significant attention in scientific research. The compound has been extensively used in various research applications, including medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand the compound's potential uses and mechanisms of action.

Synthesemethoden

The synthesis of 4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one involves a multi-step process that includes the use of various reagents and solvents. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

Wissenschaftliche Forschungsanwendungen

The compound has been extensively used in scientific research for various applications. One of the most common applications is in the field of medicinal chemistry, where the compound has been studied for its potential as a drug candidate. The compound has also been used in the synthesis of other compounds with potential therapeutic uses. Additionally, the compound has been used in the development of new materials with unique properties.

Eigenschaften

Molekularformel

C17H14ClN3O2S2

Molekulargewicht

391.9 g/mol

IUPAC-Name

4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14ClN3O2S2/c1-2-9-21-16(11-3-5-12(22)6-4-11)19-20-17(21)24-10-13(23)14-7-8-15(18)25-14/h2-8,19H,1,9-10H2

InChI-Schlüssel

CDUZERFCDGMGKU-UHFFFAOYSA-N

Isomerische SMILES

C=CCN1C(=C2C=CC(=O)C=C2)NN=C1SCC(=O)C3=CC=C(S3)Cl

SMILES

C=CCN1C(=C2C=CC(=O)C=C2)NN=C1SCC(=O)C3=CC=C(S3)Cl

Kanonische SMILES

C=CCN1C(=C2C=CC(=O)C=C2)NN=C1SCC(=O)C3=CC=C(S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.